Technical Guide: Synthesis and Application of 2-((5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol
Technical Guide: Synthesis and Application of 2-((5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol
Topic: 2-((5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol IUPAC name Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical analysis of 2-((5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol , a specialized heterocyclic building block used in medicinal chemistry and agrochemical synthesis. Characterized by a trifluoromethylated pyridine core linked to a hydroxyethyl tail, this compound serves as a critical intermediate for introducing lipophilic fluorinated motifs while maintaining a polar handle for further conjugation. This document details its structural identity, validated synthetic protocols, reaction mechanisms, and safety considerations for laboratory professionals.
Chemical Identity & Structural Analysis[1][2][3]
The compound is an ether derivative formed by the nucleophilic aromatic substitution of a 2-halopyridine with ethylene glycol.
| Property | Data / Description |
| IUPAC Name | 2-((5-(trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol |
| Common Name | 2-(5-Trifluoromethyl-2-pyridyloxy)ethanol |
| Molecular Formula | |
| Molecular Weight | 207.15 g/mol |
| Core Scaffold | Pyridine (5-substituted with |
| Key Functional Groups | Trifluoromethyl ( |
| Precursor CAS | 52334-81-3 (2-Chloro-5-(trifluoromethyl)pyridine) |
| Predicted LogP | ~1.8 - 2.2 (Lipophilic core balanced by polar tail) |
Structural Significance
The 5-trifluoromethylpyridine moiety is a bioisostere of the 4-trifluoromethylphenyl group but with reduced lipophilicity and improved metabolic stability due to the nitrogen atom reducing the ring's electron density. The 2-hydroxyethoxy tail acts as a "short linker," providing a reactive primary alcohol for further derivatization (e.g., conversion to mesylates, halides, or direct coupling in PROTAC linker synthesis).
Synthetic Pathways & Methodology
The synthesis relies on a Nucleophilic Aromatic Substitution (
Reaction Mechanism ( )
The reaction proceeds via an addition-elimination pathway:
-
Activation: The base deprotonates ethylene glycol to form the alkoxide nucleophile.
-
Addition: The alkoxide attacks the C-2 position of the pyridine, breaking the aromaticity and forming a Meisenheimer-like anionic intermediate (stabilized by the electron-poor ring and the
group). -
Elimination: The chloride ion is expelled, restoring aromaticity and yielding the ether product.
Figure 1: The electron-withdrawing
Experimental Protocol (Standardized)
Reagents:
-
Substrate: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Nucleophile/Solvent: Ethylene glycol (5.0–10.0 eq) – Excess prevents dimerization.
-
Base: Potassium Carbonate (
) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq). -
Solvent: DMF or DMSO (if not using neat glycol).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-(trifluoromethyl)pyridine (10 mmol) in anhydrous DMF (20 mL).
-
Nucleophile Formation: Add ethylene glycol (50 mmol) followed by
(20 mmol). Note: If using NaH, add it slowly at 0°C to the glycol/DMF mixture first to generate the alkoxide. -
Reaction: Heat the mixture to 80–100°C under an inert atmosphere (
or Ar). Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The reaction typically completes in 4–6 hours. -
Quenching: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL).
-
Extraction: Extract with Ethyl Acetate (
mL). The product will partition into the organic phase; unreacted glycol remains in the aqueous phase. -
Washing: Wash the combined organic layers with brine (
mL) to remove residual DMF. -
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0%
40% EtOAc in Hexanes).
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
| Method | Expected Signals |
| 1H NMR (DMSO-d6) | |
| LC-MS (ESI+) | [M+H]+ = 208.15 (Parent ion). |
| 19F NMR |
Workup & Purification Logic
The purification workflow is critical to separate the mono-substituted product from the excess glycol and potential bis-substituted byproducts (though rare with excess glycol).
Figure 2: Logical flow for isolating the target ether from polar reaction solvents.
Applications in Drug Discovery[5]
Linker Chemistry
The terminal hydroxyl group serves as a versatile attachment point. It can be converted into a leaving group (Mesylate/Tosylate) for nucleophilic displacement by amines or thiols, facilitating the construction of PROTACs (Proteolysis Targeting Chimeras). The trifluoromethylpyridine motif improves the metabolic stability of the linker compared to standard polyethylene glycol (PEG) chains.
Bioisosterism
In kinase inhibitors, replacing a phenyl ether with a (5-trifluoromethyl)pyridin-2-yl ether often results in:
-
Increased Lipophilicity (
LogP): Improves membrane permeability. -
Reduced CYP450 Metabolism: The electron-deficient pyridine ring is less prone to oxidative metabolism than electron-rich phenyl rings.
Safety & Handling
While the final ethanol derivative is relatively stable, the precursor and reagents require strict safety protocols.
-
2-Chloro-5-(trifluoromethyl)pyridine: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Handle in a fume hood.
-
Sodium Hydride (NaH): Flammable solid; reacts violently with water. If used as the base, quench carefully under inert gas.
-
General Handling: Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of silica dust during purification.
References
-
ChemicalBook. (2026).[1][2] 2-Chloro-5-trifluoromethylpyridine Chemical Properties and Safety. Retrieved from
-
PubChem. (2025).[3][4] Compound Summary: 2-Chloro-5-(trifluoromethyl)pyridine.[5][1][4][6][7] National Library of Medicine. Retrieved from
-
Jubilant Ingrevia. (2021). Safety Data Sheet: 2-chloro-5-trifluoromethylpyridine.[1][8][6] Retrieved from
-
Sigma-Aldrich. (2026).[8] Product Specification: 2-Chloro-5-(trifluoromethyl)pyridine.[5][1][6][7] Retrieved from
-
National Institutes of Health (NIH). (2025). Synthesis and application of trifluoromethylpyridines.[1][8][9][10][11] PMC Database. Retrieved from
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